

# Investigating the Structure-Activity Relationship of Tyrphostin 8: A Technical Guide

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## Compound of Interest

Compound Name: Tyrphostin 8

Cat. No.: B1683691

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## Introduction

Tyrphostins represent a class of synthetic compounds that were initially designed as inhibitors of protein tyrosine kinases (PTKs).<sup>[1][2]</sup> These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is often implicated in various diseases, including cancer. **Tyrphostin 8**, also known as AG-10 or  $\alpha$ -cyano-(4-hydroxy)cinnamionitrile, is a member of the benzylidenemalononitrile class of tyrphostins. While initially investigated for its PTK inhibitory activity, subsequent studies have revealed a more complex pharmacological profile, including the inhibition of other key signaling molecules. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Tyrphostin 8**, its known mechanisms of action, and detailed experimental protocols for its characterization.

## Core Structure and Physicochemical Properties

**Tyrphostin 8** belongs to the benzylidenemalononitrile family of compounds. Its chemical structure is characterized by a 4-hydroxybenzylidene group attached to a malononitrile moiety.

Property	Value
IUPAC Name	(E)-2-(4-hydroxybenzylidene)malononitrile
Synonyms	Tyrphostin 8, AG-10, SF-6847
CAS Number	3785-90-8
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	170.17 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO and ethanol

## Structure-Activity Relationship (SAR)

The biological activity of tyrphostins is highly dependent on the nature and position of substituents on the benzylidene ring. While a comprehensive SAR study for a large library of direct **Tyrphostin 8** analogs is not readily available in the public domain, studies on related benzylidenemalononitrile and S-aryltyrphostin derivatives provide valuable insights into the structural requirements for inhibitory activity against various targets.

## Inhibition of Calcineurin

**Tyrphostin 8** has been identified as an inhibitor of the protein serine/threonine phosphatase calcineurin.<sup>[1]</sup> The following table summarizes the inhibitory activity of **Tyrphostin 8** and related analogs against calcineurin.

Compound	Structure	IC <sub>50</sub> (μM) for Calcineurin
Tyrphostin 8 (A8)	4-hydroxybenzylidenemalononitrile	21[1]
Tyrphostin A23	3,4-dihydroxybenzylidenemalononitrile	62[1]
Tyrphostin A48	3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile	30[1]
Tyrphostin A46	3,5-dimethoxy-4-hydroxybenzylidenemalononitrile	> 200[1]
Tyrphostin A63	2,5-dihydroxybenzylidenemalononitrile	> 200[1]

Key SAR observations for calcineurin inhibition:

- The presence of a hydroxyl group at the 4-position of the benzylidene ring appears to be important for activity.
- Additional hydroxyl groups, as in Tyrphostin A23, can decrease potency.
- Bulky hydrophobic groups at the 3 and 5 positions, as in Tyrphostin A48, are tolerated and can result in potent inhibition.
- Methoxy groups at the 3 and 5 positions, as seen in Tyrphostin A46, abolish activity.

## Inhibition of Protein Tyrosine Kinases

While **Tyrphostin 8** is a relatively weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (IC<sub>50</sub> = 560 μM), SAR studies on related S-aryltyrphostins have

demonstrated that modifications to the core structure can lead to potent and selective inhibition of EGFR and its homolog HER-2.[3]

A study on  $\alpha$ -substituted benzylidenemalononitrile 5-S-aryltyrphostins revealed the following SAR trends for EGFR and HER-2 kinase inhibition:

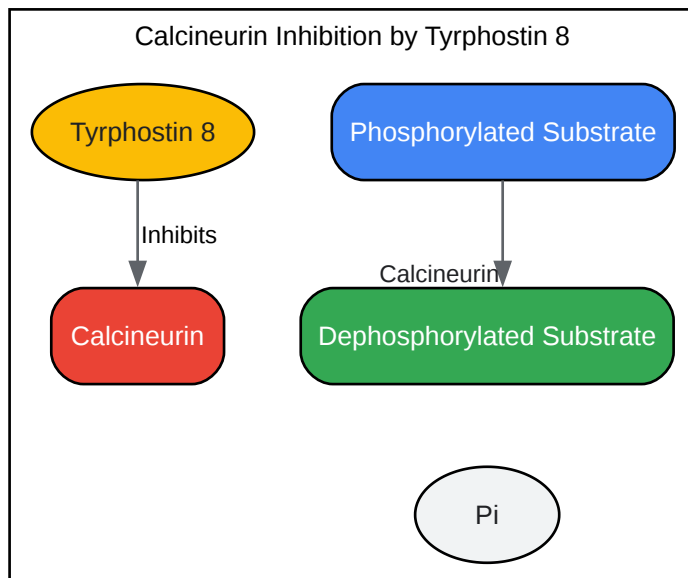
- Introduction of S-aryl substituents at the 5-position of the benzylidene ring can lead to potent inhibition of both EGFR and HER-2 kinases.[3]
- Certain S-aryl substituents can confer selectivity for HER-2 over EGFR.[3]
- The nature of the S-aryl group significantly influences the inhibitory potency.[3]

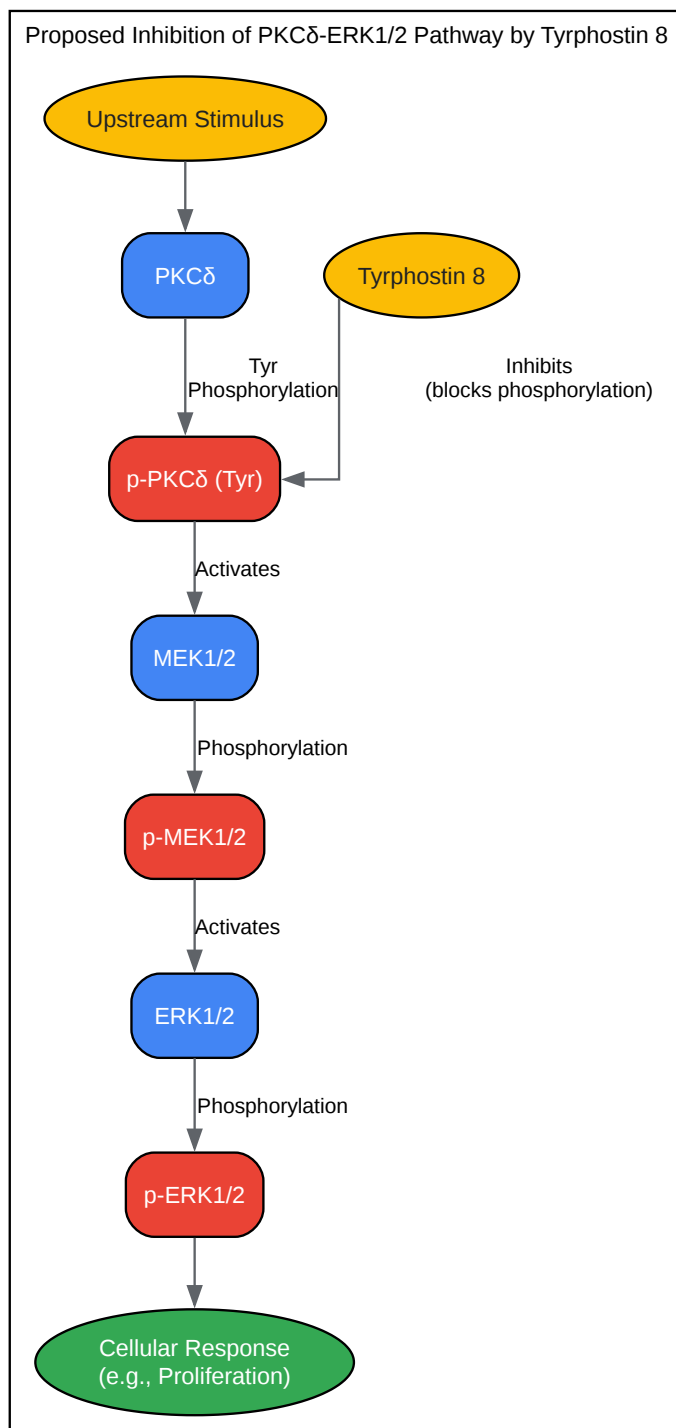
## Mechanism of Action and Signaling Pathways

**Tyrphostin 8** exerts its biological effects through the modulation of multiple signaling pathways. Its primary reported mechanisms include the inhibition of calcineurin and the modulation of the Protein Kinase C $\delta$  (PKC $\delta$ ) - Extracellular signal-regulated kinase (ERK1/2) pathway.

### Calcineurin Inhibition

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Its inhibition by **Tyrphostin 8** suggests a potential role in modulating immune responses and other cellular processes regulated by this phosphatase.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)